molecular formula C6H10O2 B145642 2-Hydroxycyclohexan-1-one CAS No. 30282-14-5

2-Hydroxycyclohexan-1-one

Cat. No.: B145642
CAS No.: 30282-14-5
M. Wt: 114.14 g/mol
InChI Key: ODZTXUXIYGJLMC-UHFFFAOYSA-N
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Description

It is a secondary α-hydroxy ketone and belongs to the class of hydroxycyclohexanones . This compound is characterized by a hydroxyl group (-OH) attached to the second carbon of a cyclohexanone ring, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxycyclohexan-1-one can be synthesized through various methods. One common method involves the oxidation of cyclohexanone using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction proceeds under mild conditions and yields this compound as the primary product .

Another synthetic route involves the reduction of 2-cyclohexen-1-one using sodium borohydride or lithium aluminum hydride. This reduction process selectively targets the carbonyl group, converting it into a hydroxyl group while retaining the cyclohexane ring structure .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-cyclohexen-1-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction efficiently converts the double bond into a hydroxyl group, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, potassium tert-butoxide, or alkyl halides.

Major Products Formed

Comparison with Similar Compounds

2-Hydroxycyclohexan-1-one can be compared with other similar compounds, such as:

Uniqueness

The presence of both a hydroxyl and a carbonyl group in this compound makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, highlights its uniqueness compared to similar compounds .

Properties

IUPAC Name

2-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZTXUXIYGJLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883427
Record name Cyclohexanone, 2-hydroxy-
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

533-60-8, 30282-14-5
Record name 2-Hydroxycyclohexanone
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Record name Cyclohexanone, 2-hydroxy-
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Record name Cyclohexanone, 2-hydroxy-, dimer
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Record name Cyclohexanone, 2-hydroxy-
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Record name Cyclohexanone, 2-hydroxy-
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Record name 2-hydroxycyclohexan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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